molecular formula C12H21NO4 B2381378 cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 188918-39-0

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No. B2381378
CAS RN: 188918-39-0
M. Wt: 243.303
InChI Key: AOJXKOSBUVHAIA-YUMQZZPRSA-N
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Description

“Cis-3-(Boc-amino)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It is used in laboratory settings, particularly in peptide synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 243.303 g/mol . The InChI Key, which is a unique identifier for chemical substances, is JSGHMGKJNZTKGF-BDAKNGLRSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C .

Scientific Research Applications

Vibrational Circular Dichroism in Solid-State Organization

Studies on peptide models constructed from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) have explored their solid-phase characteristics. Specifically, N-tert-butyloxycarbonyl (Boc) derivatives of 2-aminocyclobutanecarboxylic acid (ACBC) benzylamides showed distinct vibrational circular dichroism (VCD) signatures. This research indicates the potential of VCD as a probe for understanding the long-range organization in crystal structures of such compounds (Declerck et al., 2019).

Synthesis of Amino Alcohols

The ring expansion of N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes into oxazolidinones and their subsequent conversion demonstrates their utility in synthesizing syn- and anti-1,2-amino alcohols. This research highlights the diverse synthetic applications of these compounds, such as in the synthesis of (±)-pseudoephedrine (Bach & Schröder, 1997).

Stereoisomeric Synthesis

The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, starting from a single chirally derivatized unsaturated γ-lactam, is another notable application. This research demonstrates an efficient method for creating and separating diastereoisomers, broadening the scope of stereochemical control in synthesis processes (André et al., 2013).

Molecular Structure Analysis

Investigations into cyclobutane diamines, including their Boc-monoprotected derivatives, have been conducted to understand their conformational preferences and potential as sterically constrained diamine building blocks for drug discovery. This research offers insight into the structural properties of these compounds, which are crucial for their application in medicinal chemistry (Radchenko et al., 2010).

Peptide Oligomer Structural Characterization

The structural characterization of peptide oligomers containing cis-ACHC (a beta-amino acid) has been studied to understand their conformational behavior. This research contributes to the knowledge of peptide structures and the potential design of foldamer building blocks (Choi et al., 2013).

Safety and Hazards

For safety and handling, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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